molecular formula C21H19FN2O3 B364412 5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide CAS No. 403709-76-2

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide

Katalognummer: B364412
CAS-Nummer: 403709-76-2
Molekulargewicht: 366.4g/mol
InChI-Schlüssel: XKBSOVRCRYUOIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 4-fluorophenyl group through electrophilic aromatic substitution. The morpholin-4-yl phenyl group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide linkage under mild conditions to avoid degradation of the sensitive furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and the fluorophenyl group contribute to its binding affinity, while the morpholin-4-yl phenyl group enhances its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-5-(4-morpholinyl)-1,2-benzenediamine: Shares the morpholin-4-yl and fluorophenyl groups but differs in the core structure.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorophenyl group but has a different heterocyclic core.

    (2,4-Di-morpholin-4-yl-phenyl)-methyl-di-morpholin-4-yl-phosphonium, iodide: Features multiple morpholin-4-yl groups but lacks the furan ring.

Uniqueness

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide is unique due to its combination of a furan ring, a fluorophenyl group, and a morpholin-4-yl phenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.

Eigenschaften

CAS-Nummer

403709-76-2

Molekularformel

C21H19FN2O3

Molekulargewicht

366.4g/mol

IUPAC-Name

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H19FN2O3/c22-16-3-1-15(2-4-16)19-9-10-20(27-19)21(25)23-17-5-7-18(8-6-17)24-11-13-26-14-12-24/h1-10H,11-14H2,(H,23,25)

InChI-Schlüssel

XKBSOVRCRYUOIV-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F

Kanonische SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.